molecular formula C16H17N3O B14718227 N-(1-Propyl-1H-perimidin-2-YL)acetamide CAS No. 20551-06-8

N-(1-Propyl-1H-perimidin-2-YL)acetamide

Katalognummer: B14718227
CAS-Nummer: 20551-06-8
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: JGQLQGIFVQMEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Propyl-1H-perimidin-2-YL)acetamide typically involves the reaction of 1-propyl-1H-perimidine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Propyl-1H-perimidin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(1-Propyl-1H-perimidin-2-YL)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-Propyl-1H-perimidin-2-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-perimidin-2-yl)acetamide
  • N,N’-Hexamethylene bis(acetamide)
  • N,N-Dimethylacetamide

Uniqueness

N-(1-Propyl-1H-perimidin-2-YL)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

20551-06-8

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

N-(1-propylperimidin-2-yl)acetamide

InChI

InChI=1S/C16H17N3O/c1-3-10-19-14-9-5-7-12-6-4-8-13(15(12)14)18-16(19)17-11(2)20/h4-9H,3,10H2,1-2H3,(H,17,18,20)

InChI-Schlüssel

JGQLQGIFVQMEAA-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=CC=CC3=C2C(=CC=C3)N=C1NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.